molecular formula C12H10F2O B11896632 2-(Difluoromethyl)-6-methoxynaphthalene

2-(Difluoromethyl)-6-methoxynaphthalene

Cat. No.: B11896632
M. Wt: 208.20 g/mol
InChI Key: SGGZONFBOIHTNV-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-methoxynaphthalene is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The presence of the difluoromethyl group imparts unique properties to the compound, making it a valuable building block for the synthesis of various biologically active molecules and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a naphthalene precursor using difluoromethylating agents such as TMS-CF₂H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is often carried out in the presence of a base and a suitable solvent, such as methanol, to achieve high yields.

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)-6-methoxynaphthalene may involve large-scale difluoromethylation processes using advanced catalytic systems. Metal-based catalysts, such as palladium or copper, can be employed to facilitate the transfer of the difluoromethyl group to the naphthalene core . These methods are optimized for efficiency and scalability, ensuring the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to biological targets . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s unique electronic properties also contribute to its reactivity and stability in different environments .

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

2-(difluoromethyl)-6-methoxynaphthalene

InChI

InChI=1S/C12H10F2O/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7,12H,1H3

InChI Key

SGGZONFBOIHTNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(F)F

Origin of Product

United States

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